![molecular formula C17H12F3N3O3S B2562650 N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-42-0](/img/structure/B2562650.png)

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

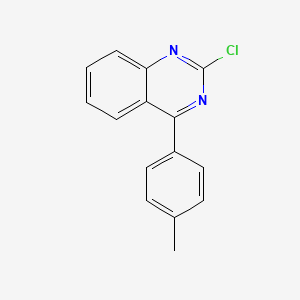

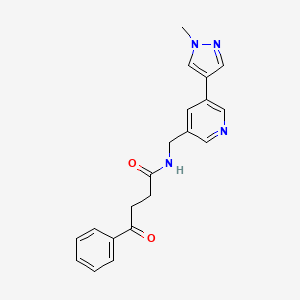

“N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the available literature, quinoline derivatives are generally synthesized from corresponding Schiff base derivatives .Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It is a complex molecule with a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as molecular weight, molecular formula, and other related properties.Scientific Research Applications

Synthesis and Antibacterial Properties

Compounds structurally related to N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide have been synthesized and tested for their potential antimicrobial properties. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential antimicrobial agents, showcasing the capability of such compounds to serve in the development of new antibacterial and antifungal treatments (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

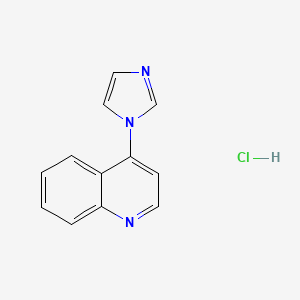

Electrochemical and Photocatalytic Applications

Derivatives incorporating a quinoline–imidazole–monoamide ligand have shown promising electrocatalytic activities and photocatalytic properties for degrading organic dyes. This indicates their potential use in environmental remediation and the development of new materials for pollution control (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

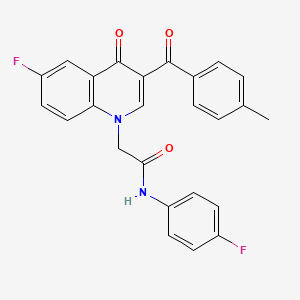

Antitumor and Cytotoxic Activity

Certain thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their antitumor activities, revealing that specific structural features are crucial for significant antitumor activity. This research underlines the potential of such compounds in the development of new cancer treatments (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), highlighting the role of such compounds in advancing diagnostic imaging techniques (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).

Analgesic Activity Evaluation

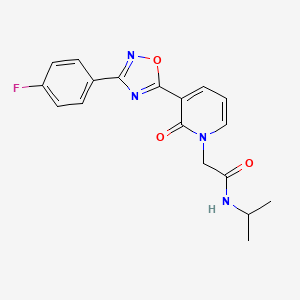

Research into the synthesis and evaluation of new compounds bearing the quinazoline moiety, including the exploration of their analgesic activity, sheds light on the potential therapeutic applications of these compounds in pain management (Saad, Osman, & Moustafa, 2011).

Future Directions

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3S/c1-7-14(8(2)24)27-16(22-7)23-15(26)10-6-21-12-9(13(10)25)4-3-5-11(12)17(18,19)20/h3-6H,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIRROPPEAHODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)

![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)